N-(3-ETHYLPHENYL)-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-AMINE
Overview
Description
N-(3-ETHYLPHENYL)-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-AMINE is a complex organic compound with a molecular formula of C16H14N6. It belongs to the class of tetrazoloquinoxalines, which are known for their diverse pharmacological activities . This compound is characterized by the presence of a tetrazole ring fused to a quinoxaline moiety, making it a unique structure in medicinal chemistry .
Preparation Methods
The synthesis of N-(3-ETHYLPHENYL)-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-AMINE typically involves the following steps:
Formation of the Quinoxaline Core: The initial step involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline core.
Introduction of the Tetrazole Ring: The quinoxaline derivative is then reacted with sodium azide under suitable conditions to introduce the tetrazole ring.
Ethylation: The final step involves the ethylation of the phenyl ring to obtain the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions .
Chemical Reactions Analysis
N-(3-ETHYLPHENYL)-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tetrazole ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(3-ETHYLPHENYL)-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-AMINE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-ETHYLPHENYL)-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
N-(3-ETHYLPHENYL)-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-AMINE can be compared with other similar compounds such as:
N-(2-ETHYLPHENYL)-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-AMINE: This compound has a similar structure but with the ethyl group at a different position on the phenyl ring.
N-(4-ETHYLPHENYL)-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-AMINE: Another isomer with the ethyl group at the para position.
The uniqueness of this compound lies in its specific substitution pattern, which may influence its biological activity and chemical reactivity .
Properties
IUPAC Name |
N-(3-ethylphenyl)tetrazolo[1,5-a]quinoxalin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6/c1-2-11-6-5-7-12(10-11)17-15-16-19-20-21-22(16)14-9-4-3-8-13(14)18-15/h3-10H,2H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQSXWUTEPSUDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC2=NC3=CC=CC=C3N4C2=NN=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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